2-chloro-N-methyl-5-nitro-N-phenylbenzamide
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Overview
Description
2-Chloro-N-methyl-5-nitro-N-phenylbenzamide is a chemical compound known for its selective and irreversible antagonistic properties towards peroxisome proliferator-activated receptor gamma (PPARγ). This compound is often used in scientific research to study the role of PPARγ in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-5-nitro-N-phenylbenzamide typically involves the nitration of N-phenylbenzamide followed by chlorination and methylation steps. The reaction conditions often include the use of concentrated nitric acid for nitration, thionyl chloride for chlorination, and methyl iodide for methylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The chloro group in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Oxidized nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-methyl-5-nitro-N-phenylbenzamide is widely used in scientific research due to its ability to selectively inhibit PPARγ. This makes it valuable in studies related to metabolic disorders, inflammation, and cancer. It is also used to investigate the role of PPARγ in adipogenesis, insulin sensitivity, and lipid metabolism .
Mechanism of Action
The compound exerts its effects by covalently modifying a cysteine residue in the binding site of PPARγ, thereby inhibiting its activity. This inhibition affects various downstream pathways involved in lipid metabolism, glucose homeostasis, and inflammatory responses .
Comparison with Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Similar in structure but lacks the methyl group.
N-Phenylbenzamide: Lacks both the chloro and nitro groups, making it less selective for PPARγ.
5-Nitro-N-phenylbenzamide: Lacks the chloro group, affecting its reactivity and selectivity.
Uniqueness: 2-Chloro-N-methyl-5-nitro-N-phenylbenzamide is unique due to its high selectivity and irreversible inhibition of PPARγ, making it a valuable tool in research focused on PPARγ-related pathways .
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-16(10-5-3-2-4-6-10)14(18)12-9-11(17(19)20)7-8-13(12)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLKMVODXIMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351841 |
Source
|
Record name | 2-chloro-N-methyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-28-3 |
Source
|
Record name | 2-chloro-N-methyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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